REACTION_CXSMILES
|
Cl[C:2]1[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH2:15][NH2:16].C(N(CC)CC)C.C(O)CCC>CO.O>[NH2:8][C:7]1[C:6]([Cl:9])=[N:5][CH:4]=[N:3][C:2]=1[NH:16][CH2:15][C:14]1[CH:17]=[CH:18][C:19]([O:20][CH3:21])=[C:12]([O:11][CH3:10])[CH:13]=1 |f:4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1N)Cl
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CN)C=CC1OC
|
Name
|
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was refluxed overnight for 17 hours
|
Duration
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17 h
|
Type
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CUSTOM
|
Details
|
Evaporation of the reaction mixture in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a residual oil which
|
Type
|
CUSTOM
|
Details
|
was crystallized by trituration with water
|
Type
|
CUSTOM
|
Details
|
The crude yellow solid was recrystallized from methanol-water
|
Type
|
CUSTOM
|
Details
|
to give 1.61 g (90.1%), mp 185°-188°
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC=NC1NCC1=CC(=C(C=C1)OC)OC)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |